2-tert-Butyl-4-hydroxyanisole 2-tert-Butyl-4-hydroxyanisole 2-tert-butyl-4-hydroxyanisole is an aromatic ether that is 4-methoxyphenol in which one of the hydrogens ortho- to the methoxy group is replaced by a tert-butyl group. It is a member of phenols and an aromatic ether.
88-32-4, also known as 2-bha or E320, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. 88-32-4 is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 88-32-4
VCID: VC0544643
InChI: InChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3
SMILES: CC(C)(C)C1=C(C=CC(=C1)O)OC
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol

2-tert-Butyl-4-hydroxyanisole

CAS No.: 88-32-4

Cat. No.: VC0544643

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-tert-Butyl-4-hydroxyanisole - 88-32-4

Specification

CAS No. 88-32-4
Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
IUPAC Name 3-tert-butyl-4-methoxyphenol
Standard InChI InChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3
Standard InChI Key IMOYOUMVYICGCA-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(C=CC(=C1)O)OC
Canonical SMILES CC(C)(C)C1=C(C=CC(=C1)O)OC
Appearance Solid powder

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-tert-Butyl-4-hydroxyanisole (C₁₁H₁₆O₂) features:

  • A phenolic ring substituted with a methoxy (-OCH₃) group at position 4

  • A tert-butyl [(CH₃)₃C-] group at position 2

  • Molecular weight: 180.25 g/mol

  • Melting point: 49–55°C

  • Boiling point: 264–270°C

Table 1: Physicochemical Properties

PropertyValueSource
LogP (octanol-water)3.98
Water solubility (25°C)0.12 g/L
Vapor pressure (25°C)1.2 × 10⁻⁴ mmHg
pKa10.5 (phenolic OH)

Synthesis Pathways

Industrial production involves:

  • Friedel-Crafts alkylation: 4-Methoxyphenol reacts with isobutylene in sulfuric acid at 65°C

  • Isomer separation: Chromatographic resolution of 2- and 3-tert-butyl isomers

Antioxidant Mechanisms and Pharmacological Activity

Radical Scavenging Capacity

The compound stabilizes free radicals through:

  • Electron donation from the phenolic -OH group

  • Resonance delocalization across the aromatic ring

  • Steric protection by the tert-butyl group

Synergistic Anti-inflammatory Effects

In LPS-stimulated RAW264.7 macrophages:

  • 50% inhibition of COX-2 expression at 10 μM when combined with BHT (1:1 molar ratio)

  • TNFA suppression: 42% reduction vs. 18% for BHA alone

  • Optimal activity observed at BHT:BHA ratios of 1:2–2:1

Table 2: Anti-inflammatory Efficacy in Macrophages

StimulusGene TargetInhibition (%)Combination Ratio
E. coli LPSCOX-267 ± 5BHT:BHA 1:1
P. gingivalisTNFA58 ± 7BHT:BHA 1:2
FimbriaeCOX-251 ± 4BHA:TBP 1:1

Toxicological Profile

Acute and Subchronic Toxicity

  • Rodents:

    • LOEL (6-week oral): 63,000 mg/kg bw

    • 18-week exposure: Adipogenesis disruption at 10 mg/kg in high-fat diets

  • Primates:

    • LOEL (84-day): 15,000 mg/kg bw

Endocrine Disruption

  • Leydig cells: 50 μM exposure reduces testosterone synthesis by 73% via Ca²⁺ dysregulation

  • Uterine effects: 500 mg/kg SC doses inhibit estradiol-induced uterine growth in rats

Environmental Impact

  • Aquatic toxicity: Chronic NOEC = 0.12 mg/L (Daphnia magna)

  • Degradation pathway:
    BHA → TBHQ → 2-tert-butyl-1,4-benzoquinone (TBBQ)

Industrial and Regulatory Status

Global Applications

SectorUse CaseConcentration Range
FoodEdible oils, snacks0.01–0.1% w/w
PharmaceuticalsVitamin stabilization0.005–0.02%
CosmeticsCreams, lipsticks0.1–0.5%

Regulatory Classifications

RegionStatusKey Restrictions
EUEC 231/2012 Annex II0.1% max in cosmetics
USAFDA 21 CFR 172.110GRAS for food use
AustraliaAICS Listed (Phenol derivatives)STOT SE Category 3

Metabolic Fate and Biotransformation

Phase I Metabolism

Human liver microsomes produce:

  • Primary metabolites:

    • 2-tert-Butyl-4-hydroxyanisole-O-glucuronide (m/z 397.1877)

    • Quinone methide intermediate (m/z 233.1552)

Excretion Pathways

  • Urinary: Sulfate conjugates (32% of dose)

  • Fecal: Unchanged parent compound (41%)

Emerging Research Directions

Adipose Tissue Effects

  • High-fat diet models show 1 mg/kg BHA:

    • ↑ PPARγ expression by 2.1-fold

    • ↓ Adiponectin secretion by 38%

Carcinogenicity Modulation

  • 0.7% dietary BHA delays estrogen-induced mammary tumors in rats:

    • Tumor latency: 128 → 192 days

    • Incidence reduction: 82% → 24%

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